molecular formula C15H9Cl2NO2 B2834290 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one CAS No. 883279-44-5

2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one

Cat. No.: B2834290
CAS No.: 883279-44-5
M. Wt: 306.14
InChI Key: YLWCNINLBDPMSO-UHFFFAOYSA-N
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Description

2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 6-position, and a 4-chlorophenyl group at the 3-position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with 6-chloro-4-hydroxycoumarin in the presence of a suitable base, such as potassium carbonate, in an organic solvent like ethanol. The reaction mixture is typically heated under reflux conditions to facilitate the formation of the desired product. The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the condensation reaction, and the subsequent amination step. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chroman-4-one derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-chloro-4H-chromen-4-one: Lacks the 4-chlorophenyl group.

    3-(4-chlorophenyl)-4H-chromen-4-one: Lacks the amino group at the 2-position.

    6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one: Lacks the amino group at the 2-position.

Uniqueness

2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one is unique due to the presence of both the amino group and the 4-chlorophenyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-amino-6-chloro-3-(4-chlorophenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-9-3-1-8(2-4-9)13-14(19)11-7-10(17)5-6-12(11)20-15(13)18/h1-7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWCNINLBDPMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=C(C=C3)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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